Dextrose-13C6

Descripción

BenchChem offers high-quality Dextrose-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dextrose-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

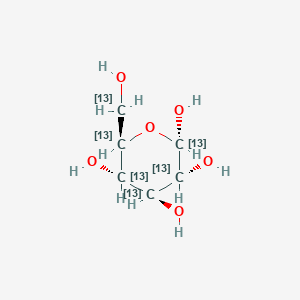

(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YPYOLYKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484450 |

Source

|

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74134-89-7 |

Source

|

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Dextrose-13C6 in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Foundation: Why Trace Metabolism?

Cellular metabolism is not a static blueprint but a dynamic network of biochemical reactions that adapts to genetic and environmental cues. To truly understand cellular function in health and disease, we must move beyond static snapshots of metabolite concentrations and measure the flow or flux of molecules through these pathways. This is the central goal of metabolic flux analysis (MFA), a powerful technique for which stable isotope tracers are the cornerstone.[1][2]

Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like carbon-13 (¹³C) are non-radioactive, making them safer for routine laboratory use and essential for clinical studies in humans.[3][4] They act as a sophisticated labeling system; by introducing a nutrient enriched with a heavy isotope, we can track its journey as it's broken down, transformed, and incorporated into new molecules, providing a detailed map of metabolic activity.[5][6]

Dextrose-13C6: The Quintessential Metabolic Tracer

Dextrose, a simple sugar also known as D-glucose, is the primary fuel for most living organisms.[7][8] Dextrose-13C6 , often written as [U-¹³C₆]glucose, is a form of glucose where all six carbon atoms (¹²C) have been replaced with the heavy stable isotope, carbon-13 (¹³C).[9] Its central role in metabolism and the ability to label all six of its carbons make it an exceptionally powerful and popular tracer for several reasons:[10]

-

Centrality: Glucose is the entry point for several core metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[11][12]

-

Global Labeling: Because all six carbons are labeled, [U-¹³C₆]glucose can distribute the ¹³C isotope broadly, allowing researchers to trace carbon fate into a vast array of downstream metabolites, including amino acids, nucleotides, and lipids.[10]

-

Clear Isotopic Patterns: The metabolism of a fully labeled 6-carbon molecule generates distinct mass shifts in downstream metabolites that are readily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[13][14] This allows for precise quantification of pathway engagement.

| Tracer Type | Common Name | Key Advantage |

| Uniformly Labeled | [U-¹³C₆]glucose | Provides a global view of carbon metabolism, labeling numerous downstream pathways.[10] |

| Positionally Labeled | [1,2-¹³C₂]glucose | Used to resolve specific fluxes, such as the distinction between glycolysis and the pentose phosphate pathway.[12][15] |

| Other Substrates | [U-¹³C₅]glutamine | Traces glutamine metabolism, which is crucial for anaplerosis (replenishing TCA cycle intermediates) and nucleotide synthesis, especially in cancer.[11] |

Core Applications: Unraveling Metabolic Networks with Dextrose-13C6

The primary role of Dextrose-13C6 is to enable the quantitative analysis of metabolic fluxes. By measuring the incorporation of ¹³C into downstream metabolites, researchers can decipher how cells are utilizing glucose and how this changes in response to drugs, genetic mutations, or disease states.[16][17]

A. Tracing Central Carbon Metabolism

When cells are cultured in media where normal glucose is replaced by [U-¹³C₆]glucose, the ¹³C atoms are incorporated into key metabolic intermediates.

-

Glycolysis & TCA Cycle: Glycolysis splits the 6-carbon glucose into two 3-carbon pyruvate molecules. This results in pyruvate being fully labeled (M+3, meaning its mass is 3 units higher than normal). This M+3 pyruvate can then enter the TCA cycle. The first turn of the cycle will incorporate two labeled carbons, producing citrate, malate, and aspartate with an M+2 mass shift. Subsequent turns of the cycle will lead to more complex labeling patterns (e.g., M+4), which provide rich data on cycle activity.[12][17]

-

Pentose Phosphate Pathway (PPP): The PPP is a critical branch from glycolysis that produces NADPH (for antioxidant defense) and precursors for nucleotide synthesis. Dextrose-13C6 tracing can quantify the flux through this pathway, which is often upregulated in cancer cells to support proliferation and manage oxidative stress.[11]

-

Anaplerosis: This refers to the replenishment of TCA cycle intermediates. The conversion of M+3 pyruvate to M+3 oxaloacetate (via pyruvate carboxylase) is a key anaplerotic reaction. By analyzing the mass isotopomer distribution of TCA cycle intermediates like malate and aspartate, the contribution of this pathway can be quantified.[18]

B. Applications in Disease Research

-

Cancer Metabolism: Cancer cells reprogram their metabolism to fuel rapid growth.[11] Dextrose-13C6 tracing has been instrumental in revealing these adaptations, such as the Warburg effect (increased glycolysis even in the presence of oxygen) and the increased reliance on specific pathways for biomass production.[10][19] These insights are critical for developing novel anti-cancer therapies that target tumor metabolism.[20]

-

Inborn Errors of Metabolism: Isotope tracing can help diagnose and understand the pathophysiology of genetic diseases that disrupt metabolic pathways.

-

Diabetes and Obesity: Researchers use Dextrose-13C6 to study insulin resistance, gluconeogenesis, and fatty acid synthesis in the context of metabolic syndrome.[21]

Experimental Design and Protocols

The success of a tracer experiment hinges on careful planning and execution. The goal is to achieve an "isotopic steady state," where the enrichment of ¹³C in intracellular metabolites becomes constant over time, reflecting the true metabolic fluxes.[18]

A. Workflow Overview

B. Protocol: In Vitro Cell Culture Labeling

This protocol provides a self-validating framework for a typical experiment using adherent cells.

Objective: To quantify the contribution of glucose to central carbon metabolites in cultured cancer cells.

Materials:

-

Cell line of interest (e.g., A549 lung cancer cells)

-

Standard culture medium (e.g., DMEM)

-

DMEM lacking glucose[22]

-

[U-¹³C₆]D-Glucose (isotopic purity >99%)[9]

-

80% Methanol, pre-chilled to -80°C[11]

-

Phosphate-buffered saline (PBS)

Methodology:

-

Cell Seeding: Plate cells in standard medium and grow until they reach ~80% confluency. This ensures active metabolism without artifacts from overgrowth.

-

Preparation of Labeling Medium: Prepare DMEM supplemented with dialyzed serum, necessary nutrients, and [U-¹³C₆]glucose at the desired concentration (e.g., 10 mM). The medium should be identical to the standard medium, with the sole difference being the isotopic form of glucose.[22]

-

Initiation of Labeling:

-

Aspirate the standard medium from the cells.

-

Quickly wash the cells once with PBS to remove residual unlabeled glucose.

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.[22] This is Time Zero.

-

-

Incubation: Incubate the cells for a period sufficient to approach isotopic steady state. This is often determined empirically but is typically 8-24 hours for mammalian cells.[23]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Place the culture plate on dry ice to instantly halt metabolic activity (quenching).

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[11]

-

Incubate at -80°C for 15 minutes.

-

Scrape the cells in the methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing: Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

-

Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to measure the mass isotopomer distributions of target metabolites.[1][24]

C. Protocol: In Vivo Animal Studies

Tracing in vivo is more complex but provides invaluable data on whole-body and tissue-specific metabolism that cannot be captured in culture.[21][25]

Objective: To assess glucose metabolism in a tumor and adjacent healthy tissue in a mouse model.

Methodology:

-

Animal Model: Use tumor-bearing mice (e.g., xenograft models).

-

Tracer Administration: Dextrose-13C6 is typically administered via intravenous (IV) infusion to achieve stable enrichment in the blood.[25] Bolus injections (e.g., intraperitoneal) are faster and cheaper but result in dynamic labeling that requires careful time-course analysis.[26] A common dose for a bolus injection is 4 mg/g of body weight.[26]

-

Infusion/Labeling Period: The infusion period can range from 90 minutes to several hours, depending on the metabolic pathways of interest.[25][26]

-

Tissue Harvest: At the end of the infusion, the animal is euthanized, and the tumor and other tissues of interest are rapidly excised and immediately freeze-clamped using tongs pre-chilled in liquid nitrogen. This step is critical to instantly quench metabolism.[25]

-

Metabolite Extraction: The frozen tissues are pulverized into a fine powder under liquid nitrogen. Metabolites are then extracted using a cold solvent, such as 80% methanol, followed by homogenization and centrifugation.[11]

-

Analysis: The resulting extracts are analyzed by LC-MS or GC-MS to determine isotopic enrichment in different tissues.[25]

| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse Model) | Rationale / Key Consideration |

| Tracer Delivery | Substituted in culture medium | IV infusion or bolus injection | Infusion provides steady-state labeling; bolus is faster but dynamic.[25][26] |

| Labeling Duration | 8 - 24 hours | 1.5 - 6 hours | Shorter in vivo due to faster whole-body turnover and clearance.[23][25][26] |

| Quenching | Cold solvent on plate / dry ice | Freeze-clamping with liquid N₂ | Must be instantaneous to prevent post-harvest metabolic activity.[11][25] |

| Complexity | Low (single cell type) | High (inter-organ metabolism) | In vivo results reflect complex interactions between different tissues.[21] |

Data Interpretation: From Raw Peaks to Biological Insight

The output from the mass spectrometer is a series of peaks representing different mass isotopologues of each metabolite. For a metabolite with 3 carbons, like pyruvate derived from [U-¹³C₆]glucose, we would see:

-

M+0: The unlabeled form (all ¹²C).

-

M+1, M+2...: Forms with one, two, or more ¹³C atoms.

-

M+3: The fully labeled form (all three carbons are ¹³C).

This Mass Isotopomer Distribution (MID) is the key data used to calculate metabolic fluxes. Specialized software (e.g., INCA, Metran) is then used to fit the experimental MIDs to a computational model of the cell's metabolic network, which ultimately yields quantitative flux values.[16]

Conclusion: The Indispensable Role of Dextrose-13C6

Dextrose-13C6 is more than just a labeled molecule; it is a powerful key for unlocking the complexities of cellular metabolism. Its application in stable isotope tracing has fundamentally advanced our understanding of metabolic reprogramming in diseases like cancer and has become an indispensable tool in the development of new therapeutic strategies.[1][27] By providing a quantitative, dynamic view of cellular physiology, Dextrose-13C6 enables researchers to move beyond simple associations and uncover the functional drivers of health and disease.

References

-

¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central.[Link]

-

¹³C-based metabolic flux analysis. ResearchGate.[Link]

-

Application of stable isotope labelling in cell culture experiments: [2-¹³C]pyruvate as novel and superior substrate for in. ISMRM.[Link]

-

Stable isotope tracing to assess tumor metabolism in vivo. PubMed Central.[Link]

-

Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.[Link]

-

A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PubMed Central.[Link]

-

What is Dextrose used for?. Patsnap Synapse.[Link]

-

¹³C metabolic flux analysis of recombinant expression hosts. Vanderbilt University.[Link]

-

Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv.[Link]

-

What Is Dextrose and How Is It Used Medically?. Healthline.[Link]

-

Using [U-¹³C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts. PubMed.[Link]

-

Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias.[Link]

-

¹³C Metabolic Flux Analysis using Mass Spectrometry. YouTube.[Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.[Link]

-

In vivo 2H/¹³C flux analysis in metabolism research. PubMed Central.[Link]

-

Diverse Roads Taken by ¹³C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. PubMed Central.[Link]

-

Use of 14C and 13C natural abundances for evaluating riverine, estuarine, and coastal DOC and POC sources and cycling: A review and synthesis. ResearchGate.[Link]

-

The ¹³C method as a robust alternative to ¹⁴C-based measurements of primary productivity in the Mediterranean Sea. PubMed Central.[Link]

-

¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.[Link]

-

Stable Isotopes of Carbon -12C & 13C Explained. InVivo Biosystems.[Link]

-

Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate.[Link]

-

Exogenous detection of ¹³C-glucose metabolism in tumor and diet-induced obesity models. Frontiers.[Link]

-

Isotopic Fractionation of Stable Carbon Isotopes. Beta Analytic.[Link]

-

¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate.[Link]

-

Visualizing ¹³C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. PubMed.[Link]

-

Lab ¹³C | Metabolic Flux Analysis using Mass Spectrometry. YouTube.[Link]

-

Killing cancer cells by targeting glucose metabolism. YouTube.[Link]

Sources

- 1. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The 13C method as a robust alternative to 14C-based measurements of primary productivity in the Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 7. What is Dextrose used for? [synapse.patsnap.com]

- 8. Dextrose: Definition, Uses, Benefits, and Applications in Research & Industry - Amerigo Scientific [amerigoscientific.com]

- 9. biofargo.com [biofargo.com]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. isotope.com [isotope.com]

- 12. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]

- 21. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. D-Glucose-13C6 | Endogenous Metabolite | TargetMol [targetmol.com]

Applications of Dextrose-13C6 in biomedical research

Precision Metabolomics: The Definitive Guide to Dextrose-13C6 ([U-13C6]-Glucose) in Biomedical Research

Executive Summary

Dextrose-13C6 (Uniformly labeled [U-13C6]-Glucose) is the cornerstone reagent of modern fluxomics. Unlike static metabolomic snapshots which measure pool sizes (concentration), Dextrose-13C6 allows researchers to measure metabolic flux —the rate at which substrates are converted into products. This distinction is critical in drug development: a tumor may have high intracellular lactate levels not because it is producing it rapidly, but because it is excreting it slowly. Only stable isotope tracing with Dextrose-13C6 can distinguish these phenotypes.

This guide details the technical application of Dextrose-13C6 in defining metabolic fate, specifically within the context of the Warburg Effect (aerobic glycolysis), TCA cycle anaplerosis, and biosynthetic branching.

The Physics and Chemistry of Tracing

Why Dextrose-13C6?

-

Non-Radioactive: Unlike

C, -

Mass Shift (+6.0201 Da): The substitution of all six

C atoms with -

NMR Visibility: The nuclear spin of

makes

The Carbon Cascade (Atom Mapping)

When [U-13C6]-Glucose enters the cell, it retains its M+6 (Mass + 6) signature until cleaved. The catabolic breakdown provides a predictable isotopic fingerprint:

-

Glycolysis: Glucose (M+6) is cleaved by Aldolase into two trioses.

-

Result: Pyruvate pool becomes M+3 .

-

-

PDK/PDH Checkpoint: Pyruvate (M+3) enters the mitochondria. Pyruvate Dehydrogenase (PDH) decarboxylates it, releasing one carbon as

CO-

Result: Acetyl-CoA becomes M+2 .

-

-

TCA Cycle Entry: Acetyl-CoA (M+2) condenses with Oxaloacetate (unlabeled M+0 in first pass).

-

Result: Citrate becomes M+2 .

-

Note: If Citrate appears as M+5 or M+3, this indicates alternative entry points (e.g., Pyruvate Carboxylase activity), a critical marker in cancer metabolism.

Visualization: The Carbon Flux Topology

The following diagram illustrates the flow of labeled carbons from Dextrose-13C6 through the central metabolic network.

Caption: Carbon atom transitions from [U-13C6]-Glucose. Note the mass shift from M+6 (Glucose) to M+3 (Pyruvate) and M+2 (TCA intermediates).

Protocol: In Vitro Metabolic Tracing via LC-HRMS

This protocol is designed for adherent cancer cell lines using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Phase 1: Experimental Setup (The "Switch")

The critical step is the "pulse" phase where unlabeled media is swapped for labeled media.

-

Media Prep: Prepare glucose-free DMEM. Supplement with 10% Dialyzed FBS .

-

Causality: Standard FBS contains ~5mM unlabeled glucose. Using it would dilute the isotopic enrichment (IE) and ruin the flux calculation. Dialyzed FBS removes small molecules (<10 kDa) while retaining growth factors.

-

-

Tracer Addition: Add Dextrose-13C6 to the media at a physiological concentration (e.g., 10 mM or 25 mM depending on the model).

-

Equilibration: Culture cells in standard media until 70% confluence.

-

The Pulse: Wash cells 2x with PBS (warm). Add the Dextrose-13C6 media.

-

Time Points: Harvest at

.-

Insight: Short time points (15m) measure flux (kinetics). Long time points (24h) measure contribution (macromolecular synthesis).

-

Phase 2: Quenching & Extraction (The "Snap")

Metabolism is fast. Turnover rates for ATP and G6P are in seconds.

-

Quench: Rapidly aspirate media. Immediately place the plate on Dry Ice or wash with Ice-Cold Saline .

-

Extraction: Add -80°C 80% Methanol/20% Water .

-

Causality: Cold methanol denatures enzymes instantly, stopping metabolic activity. The 80% organic phase precipitates proteins while solubilizing polar metabolites (glucose, lactate, TCA acids).

-

-

Scrape & Centrifuge: Scrape cells, collect lysate, centrifuge at 14,000 x g at 4°C for 10 min. Collect supernatant.

Phase 3: LC-MS Analysis

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

-

Reasoning: Glucose and TCA intermediates are highly polar and bind poorly to standard C18 columns. HILIC retains them effectively.

-

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

Target: Most central carbon metabolites (Lactate, Pyruvate, Citrate) ionize best in negative mode.

-

Data Interpretation: The Mass Isotopomer Distribution (MID)

Raw data from the MS will provide intensities for isotopologues (M+0, M+1, ... M+6).[2][3][4]

| Metabolite | Isotopologue | Interpretation |

| Pyruvate | M+0 | Unlabeled (from pre-existing pool or amino acids) |

| M+3 | Direct glycolysis from Dextrose-13C6 | |

| Lactate | M+3 | High M+3 fraction indicates active Warburg effect (aerobic glycolysis). |

| Citrate | M+2 | Canonical PDH entry (Pyruvate |

| M+3 | Pyruvate Carboxylase (PC) Activity. Pyruvate (M+3) carboxylated directly to Oxaloacetate (M+3) | |

| M+4 | Multiple turns of the TCA cycle (M+2 Acetyl-CoA + M+2 OAA). |

Calculating Fractional Contribution:

Advanced Application: In Vivo Tracing & Hyperpolarization

While LC-MS is the standard for in vitro work, Dextrose-13C6 is also used in live animal models and emerging clinical imaging.

In Vivo Infusion (Mouse Models)

-

Technique: Tail vein infusion of Dextrose-13C6 over 2-4 hours.

-

Readout: Tissue harvest followed by GC-MS or LC-MS.

-

Application: Differentiating tumor fuel sources.[2][5][6][7] For example, pancreatic tumors often switch from glucose to glutamine dependency in hypoxic cores. Tracing reveals this switch by showing a decrease in Glucose-derived Citrate (M+2).

Hyperpolarized MRI (The Frontier)

While Hyperpolarized [1-13C]Pyruvate is the current clinical standard for metabolic MRI, Dextrose-13C6 derivatives (like [1-13C]Glucose or [U-13C, D7]Glucose) are under investigation.

-

Challenge: Glucose has a short T1 relaxation time (signal decays in seconds).

-

Solution: Deuteration (replacing H with D) extends the T1 signal, potentially allowing real-time imaging of the Warburg effect in human patients without radiation.

Experimental Workflow Diagram

Caption: Standard workflow for LC-MS based metabolic flux analysis using Dextrose-13C6.

References

-

Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.[5] Link

-

Antoniewicz, M. R. (2018).[5] "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Methods. Link

-

Yuan, M., et al. (2019). "Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS." Nature Protocols. Link

-

Vander Heiden, M. G., et al. (2009). "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science. Link

-

Kurhanewicz, J., et al. (2011). "Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei." Neoplasia. Link

Sources

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperpolarized Imaging Techniques for the Kidney, Brain, and Pancreas | UCSF Radiology [radiology.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. m.youtube.com [m.youtube.com]

Introduction to 13C-MFA: A Technical Guide for Drug Development & Research

Executive Summary

In the landscape of systems biology, 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for quantifying cellular metabolism.[1][2][3][4] While metabolomics provides a snapshot of metabolite abundance (the inventory), 13C-MFA quantifies the rate of turnover (the traffic).[5] For drug development professionals, this distinction is critical: a high concentration of a metabolite could indicate high production or a downstream bottleneck. Only flux analysis can resolve this ambiguity, identifying precise enzymatic targets for therapeutic intervention or strain engineering.

This guide serves as an autonomous technical whitepaper, synthesizing the experimental, analytical, and computational pillars of 13C-MFA.

Part 1: The Core Principle – Flux vs. Abundance

To understand 13C-MFA, one must distinguish between the pool size (concentration) and the flux (reaction rate).

-

Static MFA (Stoichiometric): Estimates fluxes based solely on external rates (uptake/secretion) and stoichiometric constraints. It is often mathematically underdetermined (degrees of freedom > 0), particularly for parallel pathways (e.g., Glycolysis vs. Pentose Phosphate Pathway).

-

13C-MFA: Introduces an internal standard—a stable isotope tracer.[1][6] By tracking how 13C atoms rearrange and distribute into downstream metabolites, we generate a massive dataset of "Mass Isotopomer Distributions" (MIDs). These MIDs provide the additional constraints needed to mathematically solve the flux map with high precision.

Part 2: Experimental Strategy (The Wet Lab)

The quality of an MFA model is strictly limited by the quality of the experimental data. The protocol below outlines a self-validating workflow designed to ensure Isotopic Steady State (ISS) , a critical assumption for standard 13C-MFA.

Tracer Selection Logic

Choosing the wrong tracer yields "blind spots" in the metabolic network.

| Tracer | Primary Application | Mechanistic Rationale |

| [1,2-13C2] Glucose | Glycolysis vs. PPP | PPP decarboxylation removes C1. Glycolysis retains C1 and C2 together. The ratio of M+1 to M+2 lactate/alanine clearly resolves this split. |

| [U-13C6] Glucose | Polymer Biosynthesis | Useful for Isotopomer Spectral Analysis (ISA) in lipogenesis but poor for resolving central carbon pathway splits due to uniform labeling. |

| [U-13C5] Glutamine | TCA Cycle & Cancer | Critical for cancer metabolism. Enters TCA via anaplerosis (α-KG). Resolves reductive carboxylation (reverse TCA) fluxes often upregulated in tumors. |

| Parallel Labeling | Global Resolution | Running two parallel cultures (e.g., one with [1,2-13C] Glc, one with [U-13C] Gln) and fitting them to a single model maximizes network observability. |

Experimental Protocol: The "Parallel Culture" Method

Objective: Obtain metabolic steady state and isotopic steady state simultaneously.

-

Pre-Culture Adaptation: Pass cells at least twice in the defined medium containing unlabeled substrate to adapt metabolism to the specific conditions (e.g., specific amino acid dropouts).

-

Tracer Introduction:

-

Inoculate the experimental culture with a low seeding density (<1-2% of final biomass) to minimize the "unlabeled inoculum" error.

-

Use Defined Media (e.g., DMEM dialyzed serum or minimal media) where the only source of the tracer nutrient (e.g., glucose) is the 13C-labeled version.

-

-

Metabolic Steady State Maintenance:

-

Harvest cells during the mid-exponential phase .

-

Ensure substrate consumption is <50% to prevent nutrient shifts that alter metabolic fluxes.

-

-

Quenching (The Critical Step):

-

Metabolism turns over in milliseconds. Slow quenching alters the MIDs.

-

Adherent Cells: Aspirate media

Immediate wash with ice-cold saline -

Suspension/Bacteria: Fast filtration (0.2 µm)

Immediate filter immersion in -20°C extraction solvent.

-

-

Extraction:

-

Freeze-thaw cycles or sonication to lyse cells.

-

Centrifuge to remove debris.[7] Supernatant contains polar metabolites.

-

Part 3: Analytical Pipeline (GC-MS vs. LC-MS)

Accurate measurement of the Mass Isotopomer Distribution (MID) is the input for the model.

Technology Comparison

| Feature | GC-MS (Gas Chromatography) | LC-MS (Liquid Chromatography) |

| Target Analytes | Amino acids (proteinogenic), organic acids, fatty acids. | Central carbon intermediates (G6P, PEP, NADPH, Acetyl-CoA). |

| Sample Prep | Derivatization required (e.g., TBDMS, MOX-TMS) to make compounds volatile. | Minimal prep; direct injection. |

| Resolution | High structural isomer resolution (e.g., Citrate vs. Isocitrate). | High sensitivity for phosphorylated compounds. |

| Data Type | Measures fragments of molecules (rich structural info). | Typically measures the intact molecular ion. |

| Verdict | Standard for MFA. Protein-bound amino acids provide a "time-integrated" view of the steady state. | Essential for Instationary MFA (INST-MFA) where rapid turnover of free metabolite pools must be measured. |

Data Processing

Raw MS data must be corrected for Natural Isotope Abundance . Carbon naturally contains ~1.1% 13C. Oxygen and Silicon (in derivatizing agents) also have stable isotopes.

-

Protocol: Use a correction matrix algorithm (available in software like IsoCor or within INCA) to strip natural abundance contributions, yielding the "Tracer-derived" MID.

Part 4: The Computational Engine (The Dry Lab)

This is where the biological data is converted into flux values.[1][8][9]

Atom Mapping and the EMU Framework

Traditional MFA used "Isotopomer Balancing," which scales poorly computationally (

Visualization: Atom Mapping Logic

The following diagram illustrates how specific carbon atoms track from Glucose to Pyruvate, revealing the pathway usage (Glycolysis vs. ED pathway vs. PPP).

Caption: Atom Mapping Logic. Glycolysis preserves all 6 carbons, splitting them into two C3 units. The PPP (oxidative) cleaves Carbon-1 as CO2, altering the labeling pattern of downstream trioses.

The Iterative Fitting Workflow

13C-MFA is an inverse problem . We cannot calculate fluxes directly from data; we must simulate data from estimated fluxes and minimize the error.

Caption: The Iterative Least-Squares Estimation Process. Fluxes are iteratively adjusted until the simulated isotope distribution matches the experimental MS data within statistically acceptable error bounds.

Part 5: Applications in Drug Development

Target Identification in Oncology

Cancer cells exhibit the Warburg Effect (aerobic glycolysis). However, 13C-MFA has revealed that many tumors rely heavily on glutamine metabolism to feed the TCA cycle when glucose is diverted to lactate.

-

Application: Using [U-13C] Glutamine, researchers identified that IDH1-mutant gliomas switch to reductive carboxylation. This led to the development of specific mutant-IDH inhibitors.

Mechanism of Action (MoA) Studies

When a drug is applied, metabolite levels may not change due to homeostasis, but fluxes might collapse.

-

Scenario: A drug targets a kinase in the purine synthesis pathway.

-

MFA Readout: Static metabolomics might show stable purine levels (due to salvage pathway compensation). 13C-MFA would show a specific drop in de novo synthesis flux, confirming the on-target effect.

References

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[1][10][11] [Link]

-

Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering. [Link]

-

Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions. Metabolic Engineering. [Link][7]

-

Young, J. D. (2014). INCA: A computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. [Link]

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. [Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]

- 11. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Dextrose-¹³C₆ and Other Labeled Glucose Tracers

This guide provides an in-depth exploration of Dextrose-¹³C₆ and other isotopically labeled glucose analogs for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of isotopic tracing, compare and contrast the most common labeled glucose variants, and provide practical, field-proven methodologies for their application in metabolic research. Our focus is on empowering you to make informed decisions in experimental design and to accurately interpret the rich data these powerful tools can provide.

The Power of Seeing the Unseen: An Introduction to Isotopic Labeling

In the intricate and dynamic world of cellular metabolism, molecules are in a constant state of flux, making it challenging to track the fate of individual nutrients and their contributions to various biochemical pathways. Isotopic labeling offers a powerful solution to this challenge. By replacing atoms in a molecule of interest with their heavier, stable isotopes, we can create tracers that are chemically identical to their natural counterparts but distinguishable by analytical instruments.[1] This allows us to follow the journey of these labeled molecules through metabolic networks, providing a quantitative and dynamic view of cellular physiology.

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that serves as an invaluable tool in metabolic research.[2] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C is safe for in vivo studies in humans and does not require specialized handling protocols for radioactive materials.[3][4] The difference in mass between ¹²C and ¹³C allows for their differentiation by mass spectrometry (MS), while the nuclear spin of ¹³C enables its detection by nuclear magnetic resonance (NMR) spectroscopy.[2]

Dextrose-¹³C₆: The Gold Standard for Tracing Glucose Metabolism

Among the various ¹³C-labeled glucose options, uniformly labeled D-Glucose-¹³C₆ (where all six carbon atoms are ¹³C) has emerged as a cornerstone of metabolic research.[5] Its widespread adoption stems from its ability to provide a comprehensive overview of glucose metabolism, labeling a multitude of downstream pathways.

The Rationale Behind Uniform Labeling

By introducing Dextrose-¹³C₆ to a biological system, researchers can trace the incorporation of all six carbon atoms from the glucose backbone into a wide array of metabolites. This allows for the elucidation of:

-

Glycolysis: The breakdown of glucose into pyruvate.

-

The Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide synthesis.

-

The Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration where pyruvate-derived acetyl-CoA is oxidized.[6]

-

Anaplerotic and Cataplerotic Reactions: Processes that replenish or drain TCA cycle intermediates.

-

Biosynthesis of Amino Acids, Fatty Acids, and Nucleotides: Pathways that utilize glucose-derived carbons as building blocks.

The analysis of the mass isotopologue distribution (MID) of downstream metabolites—the relative abundance of molecules with different numbers of ¹³C atoms—provides a quantitative measure of the contribution of glucose to their synthesis.[6]

A Comparative Analysis of Labeled Glucose Tracers

The choice of an appropriate labeled glucose tracer is critical and depends on the specific research question. While Dextrose-¹³C₆ is a versatile tool, other labeled variants offer unique advantages for probing specific metabolic pathways.

Dextrose-¹³C₆ vs. Specifically Labeled ¹³C-Glucose

While uniformly labeled glucose provides a broad overview, specifically labeled glucose, where only certain carbon atoms are ¹³C, can offer more precise insights into particular pathways.

| Tracer Type | Labeling Pattern | Primary Applications | Advantages | Disadvantages |

| Dextrose-¹³C₆ (Uniformly Labeled) | All six carbons are ¹³C. | Global metabolic flux analysis, tracing glucose contribution to various pathways. | Comprehensive labeling of downstream metabolites.[5] | Can sometimes complicate the interpretation of specific pathway fluxes due to label scrambling. |

| [1,2-¹³C₂]glucose | ¹³C at the C1 and C2 positions. | Precise measurement of the Pentose Phosphate Pathway (PPP) and glycolysis.[7] | Excellent for resolving the relative fluxes through glycolysis and the PPP.[8] | Less informative for TCA cycle analysis compared to uniformly labeled glucose. |

| [1-¹³C]glucose or [2-¹³C]glucose | ¹³C at the C1 or C2 position. | Often used for specific flux calculations, but can be outperformed by other specifically labeled tracers.[7] | Can provide targeted information on specific enzymatic reactions. | May not be optimal for overall network analysis.[7] |

A comparative summary of uniformly and specifically labeled ¹³C-glucose tracers.

The Stable Isotope Showdown: ¹³C-Glucose vs. Deuterated (²H) Glucose

Deuterium (²H or D), a stable isotope of hydrogen, offers an alternative labeling strategy. Deuterated glucose tracers are particularly useful for studying glucose turnover and specific hydrogen exchange reactions.

| Feature | ¹³C-Glucose (e.g., Dextrose-¹³C₆) | Deuterated (²H) Glucose (e.g., [6,6-²H₂]-glucose) |

| Atom Traced | Carbon backbone | Hydrogen atoms |

| Primary Applications | Metabolic flux analysis, biosynthesis | Whole-body glucose turnover, gluconeogenesis, specific enzyme kinetics.[1] |

| Analytical Techniques | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy |

| Advantages | Traces the fundamental carbon skeleton, less prone to loss through exchange reactions. | Can provide unique insights into redox metabolism and hydrogen fluxes.[9] |

| Disadvantages | Can be more expensive than some deuterated tracers. | Deuterium atoms can be lost through exchange with water, potentially complicating data interpretation.[9] |

A head-to-head comparison of ¹³C- and ²H-labeled glucose tracers.

The Classic vs. The Contemporary: ¹⁴C-Glucose vs. ¹³C-Glucose

Before the widespread availability of stable isotope methods, radioactive ¹⁴C-glucose was the primary tool for tracing glucose metabolism. While historically significant, ¹³C-based methods now offer significant advantages.

| Feature | ¹³C-Glucose | ¹⁴C-Glucose |

| Isotope Type | Stable | Radioactive |

| Safety | Non-radioactive, safe for human studies.[3] | Radioactive, requires specialized handling and disposal, poses radiation exposure risk. |

| Detection | Mass Spectrometry, NMR Spectroscopy | Scintillation counting |

| Information Richness | Provides detailed information on mass isotopologue distributions.[6] | Typically measures total radioactivity in a sample, providing less detailed metabolic information.[4] |

| Sensitivity | High sensitivity with modern instrumentation. | Very high sensitivity. |

| Cost | Generally higher initial cost for the labeled compound. | Lower cost for the tracer, but higher associated costs for handling and disposal. |

A comparison of the key features of ¹³C- and ¹⁴C-labeled glucose.

Experimental Workflows: From Benchtop to Data

The successful application of labeled glucose tracers hinges on robust and well-validated experimental protocols. Below, we outline key methodologies for in vitro and in vivo studies.

In Vitro Cell Culture Isotope Tracing with Dextrose-¹³C₆

This protocol provides a framework for tracing glucose metabolism in cultured cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing Dextrose-¹³C₆ at the desired concentration, typically replacing the unlabeled glucose.

-

Isotopic Labeling: Remove the existing medium from the cells, wash with phosphate-buffered saline (PBS), and add the ¹³C-labeled medium. Incubate for a duration sufficient to achieve isotopic steady state (typically 6-24 hours).[7]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[7]

-

Scrape the cells and collect the cell lysate.

-

-

Sample Processing:

-

Centrifuge the lysate to pellet protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Workflow Diagram:

In Vitro ¹³C-Glucose Tracing Workflow.

In Vivo Dextrose-¹³C₆ Infusion in a Mouse Model

This protocol outlines a common procedure for in vivo glucose tracing in mice.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate mice to the experimental conditions to minimize stress.

-

Catheter Implantation (Optional but Recommended): For continuous infusions, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).

-

Fasting: Fast the animals for a defined period (e.g., 6 hours) to achieve a baseline metabolic state.[10]

-

¹³C-Glucose Infusion:

-

Tissue and Blood Collection: At the end of the infusion period, collect blood and rapidly excise and freeze-clamp tissues of interest to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent and follow a similar extraction procedure as for cultured cells.

-

Analysis: Prepare the extracted metabolites for LC-MS or NMR analysis.

Workflow Diagram:

In Vivo ¹³C-Glucose Infusion Workflow.

Analytical Platforms for Labeled Metabolite Detection

The choice of analytical platform is crucial for obtaining high-quality data from isotopic labeling experiments.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio.[13] When coupled with liquid chromatography (LC-MS), it allows for the separation and detection of a wide range of metabolites. In the context of ¹³C labeling, MS can distinguish between unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of a given metabolite, providing the mass isotopologue distribution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin properties of atomic nuclei. For ¹³C-based studies, NMR can not only detect the presence of ¹³C but can also provide information about the position of the label within a molecule (isotopomer analysis).[13] While generally less sensitive than MS, NMR is non-destructive and can provide unique structural and positional information that is complementary to MS data.

Data Interpretation Pathway:

From Experiment to Biological Insight.

Conclusion: Choosing the Right Tool for the Job

The selection of a labeled glucose tracer is a critical decision in the design of metabolic research studies. Dextrose-¹³C₆ offers a robust and comprehensive approach for global metabolic flux analysis. However, for more targeted questions, specifically labeled ¹³C-glucose or deuterated glucose tracers may be more appropriate. By understanding the unique advantages and limitations of each tracer and employing rigorous experimental and analytical methodologies, researchers can unlock a wealth of information about the intricate workings of cellular metabolism, paving the way for new discoveries in health and disease.

References

-

Cohen, S. M., Rognstad, R., Shulman, R. G., & Katz, J. (1981). A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism. The Journal of Biological Chemistry, 256(7), 3428–3432. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]

-

Lu, W., & Rabinowitz, J. D. (2023). Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. Frontiers in Oncology, 13, 1288891. [Link]

-

Marco-Rius, I., von Morze, C., Sriram, R., & Larson, P. E. Z. (2018). Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. Scientific Reports, 8(1), 17183. [Link]

-

Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Cell Biology, 27(9), 653–663. [Link]

-

Li, S., Zhang, Y., & Li, F. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968798. [Link]

-

Niedenführ, S., Wiechert, W., & Nöh, K. (2015). Two alternative 13 C-glucose-tracing strategies for analysis of the pentose phosphate pathway. Metabolic Engineering, 32, 10–25. [Link]

-

National Cancer Institute. (n.d.). Definition of Uniformly-labeled [13C]glucose. NCI Drug Dictionary. [Link]

-

Kettunen, M. I., Hu, D. E., & Brindle, K. M. (2012). Analysis of 13C and 14C labeling in pyruvate and lactate in tumor and blood of lymphoma-bearing mice injected with 13C- or 14C-labeled pyruvate. NMR in Biomedicine, 25(2), 292–298. [Link]

-

Ahn, C. S., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 24(6), 1116–1121. [Link]

-

Lewis, C. A., Parker, S. J., & Fendt, S.-M. (2015). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Methods in Enzymology, 561, 155–173. [Link]

-

Coyle, E. F., Coggan, A. R., Hemmert, M. K., & Walters, T. J. (1986). Measurement of Exogenous Carbohydrate Oxidation: A Comparison of [U-14C]glucose and [U-13C]glucose Tracers. Journal of Applied Physiology, 61(1), 96–101. [Link]

-

Schroeder, M. A., Clarke, K., & Atherton, H. J. (2017). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 312(1), H131–H140. [Link]

-

Parida, P. K., Taggart, J. C., & DeBerardinis, R. J. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101292. [Link]

-

Bartges, T. E., Fields, J. F., & Antoniewicz, M. R. (2021). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Schreiber, F. (2002). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 18(12), 1633–1638. [Link]

-

Broekaert, D., & Fendt, S.-M. (2019). Measuring in vivo tissue metabolism using 13C glucose infusions in mice. In Metabolic Signaling (pp. 67-82). Humana Press. [Link]

-

Amiel, A., & Fink, P. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecology and Evolution, 11(23), 16867–16878. [Link]

-

Fendt, S.-M., & Lunt, S. Y. (Eds.). (2019). Metabolic Signaling. Humana Press. [Link]

-

Forster, M., & Schreiber, F. (2002). Interactive Visualization of Metabolic Pathways. Proceedings of the 6th International Conference on Information Visualisation, 46-51. [Link]

-

Ronnebaum, S. M., Ilkayeva, O., & Neufer, P. D. (2019). 13C Glucose tracing metabolomics. Bio-protocol, 9(18), e3367. [Link]

-

Edison, A. S., Le Guennec, A., & Clendinen, C. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 631. [Link]

-

Fendt, S.-M., & Lunt, S. Y. (Eds.). (2019). Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice. In Metabolic Signaling. Humana Press. [Link]

-

Paley, S. M., & Karp, P. D. (2021). Pathway Tools Visualization of Organism-Scale Metabolic Networks. Metabolites, 11(2), 65. [Link]

-

Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. In NMR-Based Metabolomics (pp. 69-87). Springer. [Link]

-

In, Y., & Kim, S. (2004). A graph representation of a metabolic pathway. Proceedings of the 2004 ACM symposium on Applied computing, 153-157. [Link]

-

Li, Y., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(12), 2824-2834. [Link]

-

Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-145. [Link]

-

Forster, M., & Schreiber, F. (2002). Interactive Visualization of Metabolic Pathways. IV 2002, 46-51. [Link]

-

Markley, J. L., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4586-4592. [Link]

-

Kļaviņš, K. (2021, December 5). From sample preparation to LC-MS to data in metabolomics: the devil is in the details [Video]. YouTube. [Link]

-

Grønnevik, Å., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 13, 22. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of exogenous carbohydrate oxidation: a comparison of [U-14C]glucose and [U-13C]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. researchgate.net [researchgate.net]

Natural abundance of 13C and its relevance in tracer studies

Isotope-Resolved Precision: Navigating Natural Abundance in Tracer Studies

Executive Summary

In the high-stakes arena of drug development and metabolic flux analysis (MFA), the distinction between a signal and an artifact is often defined by a single neutron. Carbon-13 (

For the senior scientist, ignoring natural abundance is not merely an oversight; it is a mathematical guarantee of error. In large molecules (e.g., lipids, biologics), the probability of incorporating a natural

Part 1: The Stochastic Baseline (Fundamentals)

The 1.1% Reality

Unlike radiolabels (

The "Corn vs. Wheat" Variable (C3 vs. C4 Plants)

A critical, often overlooked variable in background correction is the biological source of the experimental matrix. Plants fractionate carbon isotopes differently during photosynthesis:

-

C3 Plants (Wheat, Rice, Soy): Discriminate more heavily against

, resulting in lower natural abundance (~1.07%). -

C4 Plants (Corn, Sugar Cane): Discriminate less, resulting in higher natural abundance (~1.10%).

Relevance: If your cell culture media is glucose-based (often corn-derived) but your background correction assumes a standard C3 baseline, your flux calculations will drift.[1]

Data Table 1: Isotope Discrimination Impact

| Parameter | C3 Plants (e.g., Wheat) | C4 Plants (e.g., Corn) | Impact on Tracer Study |

| Photosynthetic Enzyme | RuBisCO | PEP Carboxylase | Defines fractionation severity. |

| -24‰ to -34‰ | -10‰ to -20‰ | Baseline shift in "unlabeled" controls. | |

| Correction Risk | Standard Baseline | Enriched Baseline | Using C3 constants for C4 media causes under-correction of background. |

Part 2: The Analytical Artifact

When a

Mass Spectrometry: The Skewed Envelope

In MS, natural abundance manifests as "M+n" peaks even in unlabeled samples.

-

Small Molecules (Lactate, C3): The M+1 peak is small (~3.3% of M+0).

-

Large Molecules (Lipids, C50): The M+1 peak becomes dominant. The probability of finding at least one

atom follows a binomial expansion:

NMR: The Satellite Problem

In Nuclear Magnetic Resonance, natural abundance

Part 3: Mathematical Deconvolution (The Core Logic)

To recover the true tracer enrichment, we must mathematically "subtract" the natural abundance.[2] This is not a simple arithmetic subtraction; it is a Linear Algebra inverse problem .

The Matrix Equation

The observed Mass Isotopomer Distribution (

Therefore, to find the true distribution:

The Correction Matrix (

Visualization: The Deconvolution Pathway

Caption: The logical flow of converting raw mass spectral data into isotopically pure signals using matrix inversion.

Part 4: Experimental Protocol (SOP)

This protocol ensures data integrity by treating natural abundance as a variable to be measured, not just a constant to be looked up.[1]

Phase 1: Baseline Characterization

-

Run Unlabeled Control: Before introducing any tracer, extract and analyze the biological matrix (cells/plasma) using the exact LC-MS method.[1]

-

Calculate Local Natural Abundance: Do not assume 1.1%. Fit the observed M+1/M+0 ratio of your specific metabolites to calculate the effective natural abundance (

) for your specific culture media/diet.-

Why: This corrects for the C3/C4 plant variance in your growth media.

-

Phase 2: Tracer Purity Validation

-

Analyze Tracer Stock: Analyze the pure tracer (e.g., [U-

]Glucose) via MS.[1] -

Purity Adjustment: Most commercial tracers are 99% pure, not 100%.[1] The remaining 1%

acts as a "reverse tracer."[1] -

Update Matrix: Input the measured tracer purity into your correction algorithm (e.g., IsoCor or AccuCor).[1]

Phase 3: Data Acquisition & Correction

-

Acquire Data: Ensure MS resolution is sufficient to distinguish the isotope envelope.

-

Apply Correction Algorithm:

-

Threshold Check: If the calculated

contains negative values (mathematically possible due to noise), apply a non-negative least squares (NNLS) constraint.

Data Table 2: Recommended Software Tools

| Tool | Algorithm Type | Best Use Case | Reference |

| IsoCor | Matrix / NNLS | General Metabolomics, Low/High Res MS | [Millard et al., 2012] |

| AccuCor2 | Matrix / Resolution-Aware | Dual Isotope Tracing ( | [Su et al., 2017] |

| PolyMID | Polynomial Expansion | Large molecules (Lipids) | [Moseley et al., 2021] |

Part 5: Application in Drug Development

Case Study: Warburg Effect Modulation

In oncology drug discovery, researchers often target glycolysis.[1] A drug candidate may inhibit lactate production.[1]

-

The Setup: Cells are fed [U-

]Glucose.[1][3] -

The Raw Data: The drug-treated sample shows a 10% decrease in the M+3 lactate peak compared to control.[1]

-

The Trap: Without natural abundance correction, the M+3 peak includes contributions from natural

in the M+0 pool (via M+3 background overlap in low-res MS) or complex lipid interference. -

The Corrected Insight: After matrix correction, the true flux decrease might be revealed as 25%, significantly altering the calculated IC50 of the drug. The uncorrected data masked the drug's potency due to the high "noise floor" of natural abundance.

Workflow Visualization: From Tracer to Target

Caption: End-to-end workflow for determining drug efficacy using isotope-resolved metabolomics.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011). Isotopic compositions of the elements 2009 (IUPAC Technical Report).[1] Pure and Applied Chemistry.[1] Link

-

Su, X., et al. (2017).[1] AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[1] Analytical Chemistry.[1][4][5] Link

-

Millard, P., et al. (2012).[1] IsoCor: correcting MS data in isotope labeling experiments.[1] Bioinformatics.[1] Link

-

Moseley, H.N.B., et al. (2021).[1] Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites.[1][4][5][6][7][8][9][10] Link

-

Buescher, J.M., et al. (2015).[1][11] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.[1] Link

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]

- 6. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]

- 9. Validity of natural isotope abundance correction for metabolic flux analysis | bioRxiv [biorxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. biorxiv.org [biorxiv.org]

Unraveling Cellular Metabolism: A Technical Guide to Dextrose-13C6 Isotopic Tracing

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing with uniformly labeled D-glucose ([U-13C6]D-glucose or Dextrose-13C6) represents a cornerstone technique in the field of metabolomics and systems biology. It provides a powerful method to quantitatively map the flow, or flux, of carbon atoms through the intricate network of cellular metabolic pathways.[1] This guide offers a deep dive into the core mechanisms of Dextrose-13C6 incorporation into central carbon metabolism, outlines robust experimental protocols, and provides insights into data interpretation. By elucidating the causality behind experimental choices, this document serves as a technical resource for researchers aiming to leverage this technology to gain unprecedented insights into cellular physiology in health, disease, and in response to therapeutic intervention.

The Foundational Principle: Why Trace with Stable Isotopes?

At its core, 13C Metabolic Flux Analysis (13C-MFA) is a technique that allows for the quantification of reaction rates within a cell.[2] Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, 13C-MFA delivers a dynamic view of metabolic activity.[3] The fundamental concept involves replacing a standard nutrient, in this case, glucose, with an identical molecule where the common 12C carbon atoms are replaced by the heavier, non-radioactive stable isotope, 13C.

When cells are cultured with Dextrose-13C6, the labeled carbon atoms are incorporated into downstream metabolites through enzymatic reactions.[4] The specific pattern and extent of 13C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This MID is a direct function of the relative activities, or fluxes, of the metabolic pathways that produced it. By combining this empirical data with a stoichiometric model of cellular metabolism, one can precisely calculate the intracellular fluxes.[1][6]

The choice of Dextrose-13C6 as a tracer is strategic. Glucose is a primary fuel source for most cells, and its carbons are funneled into numerous critical pathways, including energy production (glycolysis and the TCA cycle) and biosynthesis (the pentose phosphate pathway and amino acid synthesis).[7] Using a uniformly labeled tracer ensures that all carbons entering these pathways are tagged, providing a comprehensive map of glucose fate.

Tracing the 13C Atoms: A Journey Through Central Carbon Metabolism

The journey of the six 13C atoms from a single molecule of Dextrose-13C6 provides a wealth of information. The distribution of these labeled carbons is not random; it is dictated by the precise biochemical transformations within each metabolic pathway.

Glycolysis: The Initial Commitment

Glycolysis is the catabolic pathway that cleaves the six-carbon glucose molecule into two three-carbon pyruvate molecules. When starting with Dextrose-13C6, every intermediate in the glycolytic pathway will initially contain six 13C atoms (M+6). The critical cleavage step, catalyzed by aldolase, results in two fully labeled three-carbon molecules: glyceraldehyde-3-phosphate (M+3) and dihydroxyacetone phosphate (M+3). Ultimately, this leads to the production of pyruvate that is fully labeled with three 13C atoms (pyruvate M+3).[8] The detection of a significant M+3 lactate pool is a strong indicator of high glycolytic activity, often referred to as anaerobic glycolysis or the Warburg effect in cancer cells.[4]

dot

Caption: Dextrose-13C6 incorporation into Glycolysis.

Pentose Phosphate Pathway (PPP): The Biosynthetic and Redox Hub

The Pentose Phosphate Pathway (PPP) is a critical branch off of glycolysis at the level of glucose-6-phosphate.[7] Its primary roles are to produce NADPH for antioxidant defense and reductive biosynthesis, and to generate pentose phosphates (like ribose-5-phosphate) for nucleotide synthesis.[4]

When a fully labeled glucose-6-phosphate (M+6) enters the oxidative branch of the PPP, the first carbon is lost as CO2. This results in the formation of a five-carbon sugar, ribose-5-phosphate, that is fully labeled (M+5).[9] The detection of M+5 ribose-5-phosphate is therefore a direct measure of flux through the oxidative PPP. The non-oxidative branch involves a series of carbon-shuffling reactions that can re-introduce carbons back into the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate, creating complex labeling patterns that can be deciphered to understand the pathway's bidirectional activity.[10]

dot

Caption: Dextrose-13C6 incorporation into the TCA Cycle.

Experimental Design and Execution: A Self-Validating Protocol

The success of a 13C tracing experiment hinges on meticulous experimental design and execution. The goal is to achieve a metabolic and isotopic steady state, where the intracellular concentrations of metabolites and their isotopic enrichment are stable over time. T[6]his ensures that the measured MIDs accurately reflect the underlying metabolic fluxes.

General Experimental Workflow

The overall process can be broken down into several key stages, each with critical considerations to ensure data integrity.

dot

Caption: A high-level overview of the 13C tracing workflow.

Detailed Step-by-Step Protocol for Adherent Cell Culture

This protocol provides a validated methodology for performing a Dextrose-13C6 tracing experiment in adherent mammalian cells.

Materials:

-

Base medium lacking glucose and glutamine

-

Dextrose-13C6 ([U-13C6]D-glucose)

-

Unlabeled D-glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Quenching Solution: 80% Methanol in water, chilled to -80°C *[11] Extraction Solvent: 80% Methanol in water, chilled to -80°C

-

Liquid Nitrogen

-

Cell scrapers

Procedure:

-

Cell Seeding and Adaptation:

-

Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in ~80% confluency at the time of harvest.

-

Culture cells in standard media for 24 hours to allow for attachment and recovery.

-

Causality: Ensuring a consistent and healthy cell population at the start of the experiment is critical for reproducibility.

-

-

Media Switch to Isotopic Label:

-

Prepare the labeling medium: base medium supplemented with Dextrose-13C6 at the desired concentration (e.g., 25 mM) and other necessary components like dFBS and glutamine.

-

Aspirate the standard media from the cells.

-

Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

-

Add the pre-warmed Dextrose-13C6 labeling medium to the cells.

-

Incubate for a predetermined duration to approach isotopic steady state. This time should be optimized for your cell line but is typically between 8 and 24 hours.

-

Causality: The PBS wash is crucial to prevent the dilution of the 13C label with residual 12C glucose, which would skew the resulting MIDs.

-

-

Metabolism Quenching (Time-Critical Step):

-

Place the culture plate on a metal tray floating in liquid nitrogen or on dry ice.

-

Aspirate the labeling medium as quickly as possible.

-

Immediately add a sufficient volume of -80°C quenching solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate). [12] * Causality: This step is the most critical for preserving the in-vivo metabolic state. The cold methanol solution instantly halts all enzymatic activity, preventing metabolic changes during sample collection. F[13][14]ailure to quench effectively is a major source of experimental error.

-

-

Metabolite Extraction:

-

After quenching, use a cell scraper to detach the cells into the quenching solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.

-

Store the metabolite extract at -80°C until analysis. [15] * Causality: Keeping samples cold throughout the extraction process is vital to prevent metabolite degradation.

-

-

Sample Analysis by Mass Spectrometry:

-

Evaporate the solvent from the metabolite extract (e.g., using a vacuum concentrator).

-

Reconstitute the dried metabolites in an appropriate solvent for the chosen analytical platform (e.g., LC-MS or GC-MS).

-

Analyze the samples to determine the mass isotopomer distributions for metabolites of interest.

-

[16]### 4. Data Presentation and Interpretation

The raw output from the mass spectrometer is a list of peak intensities for different mass-to-charge ratios (m/z) for each metabolite. This data must be processed to be biologically meaningful. The key is to determine the Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

[17]#### 4.1. Correcting for Natural Abundance

It is crucial to correct the raw MID data for the natural abundance of 13C (~1.1%) and other heavy isotopes. Various algorithms and software packages are available to perform this correction, which reveals the true extent of 13C incorporation from the tracer.

Interpreting Labeling Patterns

The corrected MIDs provide direct insights into pathway utilization. A summary of expected labeling patterns from Dextrose-13C6 in key metabolic pathways is presented below.

| Metabolite | Pathway | Expected Major Isotopologue | Interpretation of High Abundance |

| Pyruvate | Glycolysis | M+3 | High rate of glucose catabolism. |

| Lactate | Anaerobic Glycolysis | M+3 | High glycolytic flux, often seen in cancer. |

| Ribose-5-Phosphate | Pentose Phosphate Pathway | M+5 | High flux through the oxidative PPP for NADPH and nucleotide synthesis. |

| Citrate (1st Turn) | TCA Cycle | M+2 | Glucose is a significant carbon source for the TCA cycle via PDH. |

| Citrate (Subsequent Turns) | TCA Cycle | M+4 | Indicates high TCA cycle activity and turnover. |

| Glutamate | TCA Cycle Anaplerosis | M+2, M+4 | Reflects the labeling state of its precursor, α-ketoglutarate. |

Applications in Drug Discovery and Development

The ability to quantitatively map metabolic fluxes has profound implications for biomedical research and pharmaceutical development.

-

Understanding Disease Phenotypes: Many diseases, including cancer, neurodegeneration, and metabolic syndrome, are characterized by profound metabolic reprogramming. 1[2]3C-MFA can precisely identify these altered pathways, providing a deeper understanding of the disease mechanism. For example, studies have used Dextrose-13C6 to demonstrate the reliance of cancer cells on glycolysis (the Warburg effect) and specific anaplerotic pathways. *[18] Target Identification and Validation: By identifying metabolic nodes that are uniquely active or essential in a disease state, 13C-MFA can uncover novel therapeutic targets.

-

Mechanism of Action Studies: Researchers can use Dextrose-13C6 tracing to determine how a drug candidate impacts cellular metabolism. A compound that, for example, reduces the M+5 labeling of ribose-5-phosphate could be identified as a potential inhibitor of the pentose phosphate pathway.

-

Assessing Drug Efficacy and Resistance: Metabolic adaptations are a common mechanism of drug resistance. 13C-MFA can be employed to monitor metabolic responses to treatment and identify the pathways that cells use to evade therapy, paving the way for combination treatment strategies.

Conclusion

Dextrose-13C6 tracing is an indispensable tool for gaining a functional and quantitative understanding of cellular metabolism. By moving beyond static metabolite measurements to the dynamic analysis of metabolic fluxes, this technique provides unparalleled insight into the operational logic of metabolic networks. The methodologies and principles outlined in this guide provide a framework for researchers to design and execute robust, self-validating experiments. The application of this powerful approach will continue to be instrumental in unraveling the complexities of cellular physiology, identifying novel therapeutic targets, and accelerating the development of next-generation medicines.

References

- Benchchem. A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose.

- Yudkoff, M., et al. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience.

- Shuf-Pomerila, U., et al. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. Metabolites.

- Grankin, Y., et al. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts. Metabolites.

- Karagiannis, G.S., et al. ¹³C₆-glucose tracing and proteomics reveal preferential utilization of the pentose phosphate pathway (PPP) and delayed labeling of the intracellular pool of fully labeled glucose, lactate, and tricarboxylic acid (TCA) cycle metabolites in differentiated neurons. ResearchGate.

- Fan, T.W.-M., et al. Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through glycolysis, pentose phosphate pathway, Krebs cycle, and gluconeogenesis. ResearchGate.

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.